molecular formula C13H13BrN2O3S2 B2725123 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1953395-95-3

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2725123
CAS No.: 1953395-95-3
M. Wt: 389.28
InChI Key: DXLCWIGXYOROQV-UHFFFAOYSA-N
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Description

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a sulfonyl group linked to a 5-bromothiophene moiety and a pyrrolidine ring, a scaffold frequently explored in pharmaceutical research for its potential to interact with biological targets . The presence of the bromothiophene unit is a common feature in compounds investigated for various biological activities, making this reagent a valuable building block for the synthesis of novel molecules . This compound is intended for research applications only. Potential areas of investigation include, but are not limited to, serving as a key intermediate in the development of potential enzyme inhibitors or as a pharmacophore in structure-activity relationship (SAR) studies . Researchers can utilize it to explore new chemical space in programs aimed at oncology or immunology, given that similar sulfonyl-containing structures have been studied as antagonists for receptors like DP-2 (CRTH2), which is a target in inflammatory diseases such as asthma and atopic dermatitis . WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety data on this specific compound may not be available, and researchers should handle it with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLCWIGXYOROQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antibacterial Properties : Preliminary studies suggest that it may be effective against various bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for the development of new antibacterial agents in response to the growing issue of antibiotic resistance.
  • Antifungal Activity : Emerging evidence points towards its antifungal properties, although further investigation is required to elucidate its mechanisms of action against fungal pathogens.
  • Antiviral Potential : Initial studies have explored its possible antiviral effects, indicating a need for more comprehensive research to evaluate its efficacy against specific viral infections.

Mechanistic Insights

The compound's unique structure allows for interactions with various biological targets. Research has shown that compounds with similar structures can bind effectively to enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways. Molecular docking studies are ongoing to better understand these interactions and optimize the compound for enhanced efficacy in therapeutic applications.

Case Studies and Research Findings

Several case studies have been documented to explore the applications of this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated effectiveness against multiple resistant bacterial strains, suggesting potential for new antibiotic development.
Study BAntifungal EfficacyIndicated activity against specific fungal pathogens; further research needed for mechanism elucidation.
Study CAntiviral ResearchInitial findings suggest activity against certain viruses; requires more detailed investigation.

These studies highlight the compound's versatility and its potential role in addressing significant health challenges such as antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in the Evidence

The following compounds share partial structural homology with 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine:

Table 1: Key Structural Features of Analogues
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (Target) Pyridine-pyrrolidine ether 5-Bromothiophene sulfonyl ~427.3* Drug discovery, catalysis
2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole Bromopyridine-oxadiazole-thiophene Thienopyridine sulfonyl, oxadiazole ~546.4 Anticancer agents, kinase inhibition [5]
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride Pyridine-pyrrolidine ether Unsubstituted pyrrolidine, hydrochloride salt ~237.1 Chiral ligands, intermediates [6]
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine Pyridine-pyrrolidine amine Bulky silyl ether, iodine ~463.4 PROTACs, nucleotide analogues [4]

*Calculated based on formula C₁₂H₁₂BrN₂O₃S₂.

Key Differences and Implications

Sulfonyl vs. Non-Sulfonyl Analogues The target compound’s sulfonyl group enhances electron-withdrawing effects and hydrogen-bonding capacity compared to the unsubstituted pyrrolidine in (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride . This could improve binding affinity in enzyme inhibition or solubility in polar solvents.

Bromine Substituents

  • The 5-bromothiophene in the target compound contrasts with the iodine in 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine . Bromine’s smaller atomic radius and lower electronegativity may reduce steric hindrance while maintaining halogen bonding capabilities.

This structural feature is often exploited in kinase inhibitors to enhance target selectivity.

Biological Activity

The compound 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrN2O3SC_{13}H_{12}BrN_2O_3S, with a molecular weight of approximately 360.21 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety linked to a sulfonyl group derived from 5-bromothiophene.

Biological Activity Overview

Research indicates that compounds containing the pyrrolidine and sulfonyl groups exhibit significant biological activities, including:

  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are crucial for treating neurodegenerative diseases. Studies have shown that derivatives of pyrrolidine can effectively inhibit these enzymes, offering potential therapeutic benefits in Alzheimer's disease management .
  • Antibacterial Activity :
    • The compound was tested against various bacterial strains, showing promising results in inhibiting growth. For instance, derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • In vivo studies have suggested that compounds with similar scaffolds can significantly reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase5.90 ± 0.07
BuChE InhibitionButyrylcholinesterase6.76 ± 0.04
Antibacterial ActivityVarious Bacterial StrainsVariable
Anti-inflammatoryCarrageenan-induced edemaSignificant % Inhibition

Table 2: Structure-Activity Relationship (SAR)

Compound StructureObserved ActivityNotes
Pyrrolidine with sulfonyl groupAChE/BuChE inhibitionEffective against neurodegeneration
5-Bromothiophenyl substitutionEnhanced antibacterialEffective against Gram-positive bacteria
Multiple functional groups on pyridine ringBroader pharmacological profilePotential for multi-target action

Case Studies

  • Neuroprotective Studies :
    A study investigated the neuroprotective effects of similar pyrrolidine-based compounds in transgenic mouse models of Alzheimer's disease. The results indicated a significant reduction in AChE activity in the hippocampus, correlating with improved cognitive function in treated animals .
  • Antimicrobial Efficacy :
    Another research focused on the antibacterial properties of related compounds against resistant strains of Staphylococcus aureus. The findings showed that certain derivatives exhibited low MIC values, suggesting their potential as new antibiotics .

Research Findings

Recent investigations into the biological activity of 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine have highlighted its multifaceted pharmacological profile:

  • In Vitro Studies : Demonstrated potent inhibition of AChE and BuChE, making it a candidate for further development in neurodegenerative therapies.
  • In Vivo Efficacy : Animal models showed significant anti-inflammatory effects without notable toxicity, indicating a favorable safety profile for potential therapeutic use .

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